2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione
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Overview
Description
2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes fluorophenyl, phenylimidazolidin, and oxadiazolidine moieties, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione stands out due to its unique combination of fluorophenyl and oxadiazolidine moieties. Similar compounds include:
Thiophene-Linked 1,2,4-Triazoles: These compounds share some structural similarities but differ in their chemical properties and applications.
Ethyl 2-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Another compound with a fluorophenyl group, but with different biological activities and applications.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H25FN4O4 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[1-[2-(2-fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl]-4-phenyl-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C27H25FN4O4/c1-27(2)23(32-25(34)31(26(35)36-32)21-14-7-4-8-15-21)30(20-12-5-3-6-13-20)24(33)29(27)18-17-19-11-9-10-16-22(19)28/h3-16,23H,17-18H2,1-2H3 |
InChI Key |
DBAOWQYEPPDTCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1CCC2=CC=CC=C2F)C3=CC=CC=C3)N4C(=O)N(C(=O)O4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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